molecular formula C11H9N3 B014863 3-methylimidazo[4,5-f]quinoline CAS No. 14692-41-2

3-methylimidazo[4,5-f]quinoline

Cat. No.: B014863
CAS No.: 14692-41-2
M. Wt: 183.21 g/mol
InChI Key: TUOBKUJFYNEIDN-UHFFFAOYSA-N
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Description

3-Methyl-3H-imidazo[4,5-f]quinoline is a heterocyclic aromatic compound known for its mutagenic properties. It is a derivative of imidazoquinoline and is characterized by a fused ring structure consisting of an imidazole ring and a quinoline ring. This compound is often found in protein pyrolysates and is known to be highly mutagenic in the Ames test .

Biochemical Analysis

Biochemical Properties

3-Methyl-3h-imidazo[4,5-f]quinoline plays a role in biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

The effects of 3-Methyl-3h-imidazo[4,5-f]quinoline on various types of cells and cellular processes are complex. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Methyl-3h-imidazo[4,5-f]quinoline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-3h-imidazo[4,5-f]quinoline can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 3-Methyl-3h-imidazo[4,5-f]quinoline vary with different dosages . Threshold effects have been observed in these studies, as well as toxic or adverse effects at high doses.

Metabolic Pathways

3-Methyl-3h-imidazo[4,5-f]quinoline is involved in certain metabolic pathways, interacting with enzymes or cofactors . It may also have effects on metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of 3-Methyl-3h-imidazo[4,5-f]quinoline within cells and tissues involve interactions with transporters or binding proteins . It may also influence its localization or accumulation.

Subcellular Localization

The subcellular localization of 3-Methyl-3h-imidazo[4,5-f]quinoline and its effects on activity or function are areas of active research. This could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methyl-3H-imidazo[4,5-f]quinoline involves the reaction of 2-amino-3-methyl-1H-imidazole with 2-hydroxyquinoline under appropriate conditions. This reaction typically involves a series of steps including condensation, cyclization, and purification to yield the desired product .

Industrial Production Methods

Industrial production of 3-Methyl-3H-imidazo[4,5-f]quinoline often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3H-imidazo[4,5-f]quinoline undergoes various chemical reactions including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3H-imidazo[4,5-f]quinoline is unique due to its high mutagenic potential and its specific interaction with DNA, leading to significant biological effects. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

3-methylimidazo[4,5-f]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3/c1-14-7-13-11-8-3-2-6-12-9(8)4-5-10(11)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOBKUJFYNEIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70932960
Record name 3-Methyl-3H-imidazo[4,5-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14692-41-2
Record name 3-Methylimidazo(4,5-f)quinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014692412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC132318
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-3H-imidazo[4,5-f]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70932960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLIMIDAZO(4,5-F)QUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6KV3PI88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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